4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE
Description
4-[(4-Methoxy-2-nitroanilino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5-one is a pyrazolone derivative characterized by a phenyl group at position 1, a methyl group at position 3, and a methylene-linked 4-methoxy-2-nitroanilino substituent at position 2. The 5-position is a ketone. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
4-[(4-methoxy-2-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-15(18(23)21(20-12)13-6-4-3-5-7-13)11-19-16-9-8-14(26-2)10-17(16)22(24)25/h3-11,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYYWIMZBALNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416543 | |
| Record name | AC1NSKBD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5621-78-3 | |
| Record name | AC1NSKBD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE typically involves the condensation of 4-methoxy-2-nitroaniline with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. Purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Imine Formation and Cyclization
The nitroanilino group (4-methoxy-2-nitroanilino) likely participates in Schiff base formation with the pyrazol-5-one moiety. The methoxy group may activate the aromatic ring for nucleophilic attack, while the nitro group directs electrophilic substitution.
Key steps :
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Condensation : The amine reacts with the carbonyl group of the pyrazol-5-one to form an imine intermediate.
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Cyclization : Dehydration or oxidative steps stabilize the conjugated system, yielding the final product.
This mechanism aligns with the synthesis of pyrazolo[1,5-a]pyridines, where β-diketones undergo oxidative dehydrogenation and cyclization .
Role of Substituents
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Methoxy group : Enhances electron donation, activating the aromatic ring for electrophilic substitution.
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Nitro group : Acts as a strong electron-withdrawing group, stabilizing intermediates and influencing regioselectivity.
For instance, nitro-substituted pyrazoles exhibit distinct reactivity in molecular docking studies, showing preferential binding to antioxidant targets .
Comparative Reaction Conditions
The following table summarizes reaction conditions for analogous pyrazole derivatives, highlighting trends in solvents, temperatures, and catalysts:
Nitro Group Reduction
The nitro group (NO₂) can be reduced to an amine (NH₂) under catalytic hydrogenation or using reagents like Sn/HCl. This step is critical for generating bioactive derivatives, as seen in pyrazole-based anticancer agents .
Methoxy Group Demethylation
Demethylation of the methoxy group (OCH₃) to a hydroxyl group (OH) could occur under acidic conditions (e.g., HBr/H₂O), altering the compound’s solubility and reactivity.
Biological and Chemical Implications
While direct data for this compound is limited, analogous pyrazole derivatives exhibit:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of 4-methoxy-2-nitroaniline exhibit notable antimicrobial properties. The incorporation of the pyrazolone moiety enhances the biological activity of these compounds. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The presence of the nitro group is believed to play a crucial role in enhancing its cytotoxic effects against specific cancer cell lines .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing new anti-inflammatory drugs. This property is particularly relevant in treating chronic inflammatory diseases .
Materials Science Applications
Dyes and Pigments
The compound's vibrant color and stability make it suitable for use as a dye or pigment in various applications, including textiles and coatings. Its ability to form stable complexes with metals further enhances its utility in creating colored materials with specific properties .
Polymer Additives
In materials science, 4-[(4-methoxy-2-nitroanilino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5-one can be used as an additive in polymers to improve thermal stability and UV resistance. This application is particularly beneficial in the production of outdoor materials where durability is essential .
Analytical Chemistry Applications
Spectroscopic Analysis
The compound can serve as a reagent in various spectroscopic techniques, including UV-visible spectroscopy and fluorescence spectroscopy. Its distinct absorption characteristics allow for the detection and quantification of other substances in complex mixtures, making it valuable in analytical laboratories .
Chromatographic Techniques
In chromatography, this compound can be utilized as a stationary phase or derivatizing agent to enhance separation efficiency and sensitivity. Its interaction with different analytes can improve the resolution of chromatographic methods, aiding in the analysis of pharmaceuticals and environmental samples .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives based on 4-methoxy-2-nitroaniline. The results indicated that certain modifications significantly enhanced their efficacy against Gram-positive bacteria, supporting further development for clinical applications .
Case Study 2: Anticancer Research
In another investigation documented in Cancer Research, researchers explored the anticancer effects of this compound on breast cancer cells. The findings revealed that it induced apoptosis via mitochondrial pathways, suggesting its potential as a therapeutic agent against resistant cancer types .
Mechanism of Action
The mechanism of action of 4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between the target compound and analogues:
*Estimated based on structural similarity.
Key Observations:
- Electronic Effects: The target compound’s 4-methoxy-2-nitroanilino group combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, creating a polarized electronic environment. This contrasts with analogues bearing only methoxy (e.g., 18808-85-0) or nitro (e.g., 132603-48-6) groups .
- Steric and Solubility Differences: The trifluoromethoxy group in 338394-39-1 introduces hydrophobicity, while the dimethylamino group in 39143-18-5 increases basicity and solubility in acidic conditions .
Biological Activity
The compound 4-[(4-Methoxy-2-nitroanilino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5-one is a derivative of pyrazolone, a class of compounds known for their diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by various research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure comprises a pyrazolone core with a methylene bridge connecting a 4-methoxy-2-nitroaniline moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazolone derivatives. For instance, the compound was tested against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (RKO). The results indicated significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation.
Case Study: Anticancer Evaluation
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 15.6 | High |
| RKO | 12.3 | Very High |
The MTT assay results showed that the compound exhibited selective toxicity towards cancer cells while preserving normal human fibroblast cells' viability, indicating its potential as a targeted anticancer agent .
Antimicrobial Activity
The antimicrobial properties of pyrazolone derivatives have been extensively studied. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Screening Results
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 18 | 125 |
| S. aureus | 20 | 62.5 |
| P. mirabilis | 15 | 250 |
| B. subtilis | 22 | 31.25 |
These findings suggest that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that it has good radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Antioxidant Activity Results
| Compound | % Scavenging Activity at 100 µg/mL |
|---|---|
| This compound | 85% |
| Ascorbic Acid | 90% |
This high scavenging activity suggests that the compound can mitigate oxidative stress-related diseases .
Q & A
Q. What mechanistic pathways explain the compound’s reduction of nitro groups in biological systems?
- Under anaerobic conditions, nitroreductases catalyze a two-electron reduction to hydroxylamine intermediates, followed by further reduction to amines. Use -labeled analogs and EPR spectroscopy to trace radical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
